N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound featuring a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 7. The carboxamide group links the chromene moiety to a para-substituted phenyl ring bearing an azepane-1-sulfonyl group. This sulfonamide-functionalized aromatic system contributes to the compound’s physicochemical properties, including polarity, hydrogen-bonding capacity, and lipophilicity.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-16-13-17(2)23-20(14-16)21(27)15-22(31-23)24(28)25-18-7-9-19(10-8-18)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,25,28) |
InChI Key |
PJWJIFXKWAJRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diketone Precursors
A Knorr-type cyclization is employed using 2',4',6'-trihydroxy-3,5-dimethylacetophenone as the starting material. Heating this diketone with malonic acid derivatives in acetic anhydride at 120°C for 6 hours induces cyclization, yielding the chromene-2-carboxylic acid framework. The methyl substituents at positions 6 and 8 are introduced via pre-functionalized acetophenone precursors, ensuring regioselectivity.
Key Reaction Conditions
Aldol Condensation Followed by Cyclization
An alternative route involves aldol condensation between 3,5-dimethylsalicylaldehyde and diethyl malonate in ethanol under basic conditions (KOH, 0°C → RT). The resulting β-keto ester undergoes acid-mediated cyclization (H2SO4, reflux) to form the chromene core. This method offers modularity for introducing substituents but requires stringent pH control to avoid side reactions.
Synthesis of 4-(Azepan-1-ylsulfonyl)aniline
The sulfonamide-bearing aniline moiety is synthesized through sequential sulfonylation and reduction:
Sulfonylation of 4-Nitroaniline
Azepane-1-sulfonyl chloride (CAS 41483-72-1) reacts with 4-nitroaniline in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA). The reaction proceeds via nucleophilic substitution, yielding 4-nitro-N-(azepan-1-ylsulfonyl)aniline.
Optimized Parameters
Catalytic Hydrogenation
The nitro group is reduced to an amine using 10% Pd/C under H2 (1 atm) in ethanol at 25°C. This step achieves quantitative conversion to 4-(azepan-1-ylsulfonyl)aniline without over-reduction.
Carboxamide Coupling
The final step involves coupling the chromene-2-carboxylic acid with 4-(azepan-1-ylsulfonyl)aniline. Two methods are prevalent:
Acid Chloride-Mediated Coupling
The chromene-2-carboxylic acid is treated with thionyl chloride (SOCl2) at reflux to form the corresponding acid chloride. Subsequent reaction with 4-(azepan-1-ylsulfonyl)aniline in anhydrous DCM with pyridine as a base yields the target carboxamide.
Performance Metrics
Coupling via Carbodiimide Reagents
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The chromene-2-carboxylic acid and aniline derivative are coupled at 25°C for 12 hours, achieving comparable yields (75–80%) with reduced side products.
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | EDCl/HOBt Method |
|---|---|---|
| Yield | 78% | 75–80% |
| Purity (HPLC) | 95% | 98% |
| Side Products | <5% | <2% |
| Scalability | Industrial | Laboratory-scale |
The EDCl/HOBt method is preferred for small-scale synthesis due to higher purity, while the acid chloride route is cost-effective for bulk production.
Challenges and Optimization Strategies
-
Regioselectivity in Chromene Synthesis : Methyl group positioning (6,8 vs. 7,8) is controlled by starting material substitution. Pre-functionalized diketones reduce post-synthetic modifications.
-
Sulfonylation Side Reactions : Excess sulfonyl chloride or elevated temperatures lead to di-sulfonylation. Stoichiometric TEA and low temperatures suppress this.
-
Carboxamide Hydrolysis : Moisture during coupling degrades acid chlorides. Anhydrous conditions and molecular sieves improve stability.
Industrial-Scale Adaptations
Pilot plant protocols employ continuous flow reactors for chromene cyclization (residence time: 30 min, 130°C) and automated sulfonylation systems to enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its pharmacological properties may be explored for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl azepane moiety can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogues with variations in chromene substituents and phenyl-group modifications (Table 1). Key differences lie in halogenation, alkylation, and sulfonamide functionalization, which influence molecular weight, hydrophobicity, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 6,8-dimethyl groups reduce molecular weight compared to the chloro-methyl analogue (475.0 vs. ~470 g/mol) and lower XLogP3 (estimated ~3.5 vs. 3.9), suggesting slightly improved solubility .
- The dichloro analogue (6,8-Cl₂) has higher polarity (XLogP3 ~2.8) due to electronegative chlorine atoms, while the dimethoxy derivative’s ether groups may enhance solubility despite lacking sulfonamide functionality .
The dimethoxy analogue lacks sulfonamide groups, reducing acceptor count but retaining hydrogen-bonding via the carboxamide and ketone .
Crystallographic Implications :
- Sulfonamide-containing compounds (target, chloro-methyl, dichloro) likely exhibit robust crystal structures due to directional hydrogen bonds, as described by Etter’s graph-set analysis . SHELX software (widely used for small-molecule crystallography) may resolve these structures, leveraging sulfonyl-oxygen motifs for phase determination .
Research Findings and Functional Insights
- Sulfonamide vs.
- Halogenation Trade-offs : Chlorine atoms increase molecular weight and polarity but may introduce toxicity risks, whereas methyl groups offer metabolic stability with minimal polarity disruption .
- Synthetic Accessibility : The dimethoxy analogue’s lower molecular weight (353.4 g/mol) suggests simpler synthesis, though its lack of sulfonamide functionality may limit applications in sulfa drug-inspired frameworks .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a chromene core and a sulfonamide group, contribute to its interactions with various biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chromene Core : Characterized by a 4-oxo group and two methyl groups at positions 6 and 8.
- Sulfonamide Moiety : Enhances solubility and potential binding interactions with biological macromolecules.
- Azepane Ring : Provides flexibility and additional interaction sites.
| Feature | Description |
|---|---|
| Molecular Formula | C24H26N2O5S |
| CAS Number | 873681-86-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, such as telomerase, which is implicated in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially influencing cellular signaling pathways.
- Hydrogen Bonding : The sulfonamide group allows for effective hydrogen bonding with target molecules, enhancing binding affinity.
Biological Activities
Research indicates that compounds with similar chromene structures often exhibit a range of biological activities. The following are some notable findings related to this compound:
Case Studies
Several studies have highlighted the biological significance of chromene derivatives:
- Telomerase Inhibition Study : A study involving 66 derivatives of 2-phenyl-4H-chromone revealed that specific substitutions significantly enhanced telomerase inhibitory activity. One compound showed considerable inhibition and induced apoptosis in cancer cells .
- Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications to the phenyl ring and the presence of specific functional groups are critical for enhancing biological activity. For example, the introduction of methoxy groups has been shown to improve anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes for N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: A factorial design of experiments (DoE) is recommended to optimize parameters such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables, reducing the number of trials while maximizing yield. Statistical analysis (e.g., ANOVA) should be applied to determine significant factors. Pilot-scale reactions should validate predicted optimal conditions .
Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., azepane sulfonyl and chromene carboxamide groups).
- HPLC-MS : Quantify purity (>98%) and detect trace impurities using a C18 column with acetonitrile/water gradients.
- UV-Vis Spectroscopy : Monitor λmax at ~255 nm (chromophore absorption) to assess consistency across batches .
Q. How can solubility and stability be assessed under varying experimental conditions?
Methodological Answer:
- Solubility : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV absorbance.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized samples at -20°C to minimize hydrolytic degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets (e.g., kinases or receptors)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the chromene carboxamide moiety and ATP-binding pockets.
- Molecular Dynamics (MD) : Simulate ligand-target complexes (50 ns trajectories) to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .
Q. What strategies resolve contradictions between in vitro activity and computational predictions?
Methodological Answer:
- Dose-Response Validation : Re-test activity across multiple cell lines (e.g., IC50 assays) to confirm reproducibility.
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 6,8-dichloro derivatives) to contextualize discrepancies .
Q. How can reaction mechanisms for sulfonylation or chromene ring formation be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of - vs. -labeled intermediates to identify rate-determining steps.
- DFT Calculations : Map potential energy surfaces (e.g., B3LYP/6-31G*) to model transition states and intermediates.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species during synthesis .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
